molecular formula C6H14ClNOS B13610462 3-[(Methylamino)methyl]thiolan-3-olhydrochloride CAS No. 2792217-36-6

3-[(Methylamino)methyl]thiolan-3-olhydrochloride

Cat. No.: B13610462
CAS No.: 2792217-36-6
M. Wt: 183.70 g/mol
InChI Key: UETUYARXAJXQST-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]thiolan-3-olhydrochloride is a chemical compound with a unique structure that includes a thiolane ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]thiolan-3-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield different derivatives with altered functional groups.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiolane derivatives.

Scientific Research Applications

3-[(Methylamino)methyl]thiolan-3-olhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(Methylamino)methyl]oxolan-3-ol: A structurally similar compound with an oxolane ring instead of a thiolane ring.

    3-[(Methylamino)methyl]tetrahydrofuran-3-ol: Another related compound with a tetrahydrofuran ring.

Uniqueness

3-[(Methylamino)methyl]thiolan-3-olhydrochloride is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

CAS No.

2792217-36-6

Molecular Formula

C6H14ClNOS

Molecular Weight

183.70 g/mol

IUPAC Name

3-(methylaminomethyl)thiolan-3-ol;hydrochloride

InChI

InChI=1S/C6H13NOS.ClH/c1-7-4-6(8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H

InChI Key

UETUYARXAJXQST-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCSC1)O.Cl

Origin of Product

United States

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